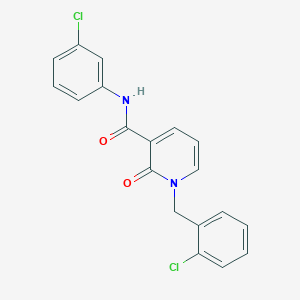

3-Methoxy-1-methylpyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical Applications

- Anodic Cyanation : The electrooxidation of 1-methylpyrazole in methanol with sodium cyanide results in the production of various carbonitriles, including derivatives similar to 3-methoxy-1-methylpyrazole-4-carbonitrile. This process demonstrates the compound's potential in electrochemical synthesis and applications (Yoshida, Toyo-oka, & Takeda, 1995).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Pyranopyrazole derivatives, which share structural similarities with this compound, have been investigated as corrosion inhibitors for mild steel. These compounds show significant inhibition efficiency, highlighting the potential of similar carbonitriles in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

Biological Applications

- Potential HIV-1 Inhibitors : Triazenopyrazole derivatives, including compounds similar to this compound, have been synthesized and tested for their biological activity. Some of these compounds showed moderate activity against HIV-1, suggesting the potential use of this compound in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Material Science and Chemistry

Synthesis of Novel Compounds : Research has been conducted on synthesizing various pyrazole derivatives, including those structurally related to this compound. These studies provide insights into new methods for producing compounds with potential applications in material science and organic chemistry (McFadden & Huppatz, 1991).

X-ray and Spectroscopic Analysis : The structural and spectral analysis of compounds structurally similar to this compound has been a subject of study. These investigations are crucial for understanding the physical and chemical properties of such compounds, which can be applied in various scientific fields (Jukić, Cetina, Halambek, & Ugarković, 2010).

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a carbon–carbon bond, facilitated by a transition metal catalyst .

Biochemical Pathways

The sm cross-coupling reaction, which pyrazole derivatives are often involved in, plays a significant role in organic synthesis, affecting various biochemical pathways .

Result of Action

Certain pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEPKVGRUYBUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)